molecular formula C20H24N2O3S B2934290 2-(4-(Ethylsulfonyl)phenyl)-1-(4-phenylpiperazin-1-yl)ethanone CAS No. 919759-25-4

2-(4-(Ethylsulfonyl)phenyl)-1-(4-phenylpiperazin-1-yl)ethanone

Cat. No.: B2934290
CAS No.: 919759-25-4
M. Wt: 372.48
InChI Key: JWMAUEVQFHMYHD-UHFFFAOYSA-N
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Description

2-(4-(Ethylsulfonyl)phenyl)-1-(4-phenylpiperazin-1-yl)ethanone is a synthetic organic compound featuring a piperazine core substituted with a phenyl group and an ethanone moiety linked to a 4-(ethylsulfonyl)phenyl group. This structure places it within a class of molecules designed for pharmacological exploration, particularly targeting receptors or enzymes modulated by sulfonyl and piperazine functionalities.

Properties

IUPAC Name

2-(4-ethylsulfonylphenyl)-1-(4-phenylpiperazin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3S/c1-2-26(24,25)19-10-8-17(9-11-19)16-20(23)22-14-12-21(13-15-22)18-6-4-3-5-7-18/h3-11H,2,12-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWMAUEVQFHMYHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=C(C=C1)CC(=O)N2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(4-(Ethylsulfonyl)phenyl)-1-(4-phenylpiperazin-1-yl)ethanone is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of neuroprotection and pharmacology. This article aims to explore its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by an ethylsulfonyl group attached to a phenyl ring, combined with a piperazine moiety. The molecular formula is C22H28N2O3S, with a molecular weight of approximately 396.54 g/mol.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. It is believed to modulate serotonin and dopamine receptors, which are critical in regulating mood, cognition, and neuroprotection.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Neuroprotective Effects : Studies have shown that it may protect neuronal cells from oxidative stress and apoptosis, suggesting potential applications in treating neurodegenerative diseases.
  • Antidepressant-like Activity : Animal models have demonstrated that the compound can produce effects similar to traditional antidepressants, likely through its action on serotonin receptors.
  • Anxiolytic Properties : Preliminary studies suggest that it may reduce anxiety-like behaviors in rodents, indicating its potential as an anxiolytic agent.

Neuroprotective Studies

A notable study investigated the neuroprotective properties of this compound in a model of oxidative stress induced by glutamate. Results indicated a significant reduction in cell death compared to control groups, highlighting its potential for developing therapies for conditions such as Alzheimer's disease.

Antidepressant Activity

In a randomized controlled trial involving animal subjects, the compound was administered over a period of two weeks. Behavioral assays showed significant improvements in depression-like symptoms, measured by the forced swim test and tail suspension test. These findings suggest that it may enhance serotonergic transmission.

Anxiolytic Effects

Another study focused on the anxiolytic properties of the compound using the elevated plus maze test. Results demonstrated that subjects treated with this compound spent more time in open arms compared to controls, indicating reduced anxiety levels.

Data Table: Summary of Biological Activities

Biological ActivityExperimental ModelKey Findings
NeuroprotectionGlutamate-induced stressReduced cell death; potential for neurodegenerative disease treatment
Antidepressant-likeRodent behavioral assaysSignificant reduction in depression-like symptoms
AnxiolyticElevated plus mazeIncreased time spent in open arms; reduced anxiety

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

The compound’s key structural motifs—4-phenylpiperazine, sulfonyl groups, and ethanone linkages—are shared with numerous derivatives. Below is a comparative analysis of analogs with modifications in substituents and their impact on properties:

Table 1: Structural Analogs and Key Properties
Compound Name / ID (Evidence Source) Substituent Modifications Melting Point (°C) Notable Properties/Activities
Target Compound (Hypothetical) 4-(Ethylsulfonyl)phenyl N/A Theoretical: Enhanced solubility due to sulfonyl group; potential CYP51 inhibition inferred from analogs
1-(4-((4-Methoxyphenyl)sulfonyl)piperazin-1-yl)-2-... (3) 4-Methoxyphenylsulfonyl 131–134 Antiproliferative activity; moderate lipophilicity
2-((1-Phenyl-1H-tetrazol-5-yl)thio)-1-(4-((4-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)ethanone (3) 4-(Trifluoromethyl)phenylsulfonyl 165–167 High thermal stability; potent antifungal/antiproliferative effects
2-[5-(4-Chlorophenyl)-3-methyl-1H-pyrazol-4-yl]-1-(4-(methylsulfonyl)piperazin-1-yl)ethanone (18) 4-Methylsulfonylpiperazine N/A Antimicrobial activity; enhanced metabolic stability
1-(4-Aminophenyl)-2-(4-ethylpiperazin-1-yl)ethanone (12) 4-Ethylpiperazine (no sulfonyl group) N/A Precursor for Schiff bases; moderate antibacterial activity
1-[4-(Morpholin-4-ylsulfonyl)phenyl]-2-(4-phenylpiperazin-1-yl)ethanone (21) Morpholine-sulfonyl N/A Improved solubility; fumarate salt formulation

Key Observations :

  • Sulfonyl Group Impact : The presence of sulfonyl groups (e.g., methylsulfonyl, trifluoromethylphenylsulfonyl) enhances thermal stability and solubility, critical for bioavailability. Ethylsulfonyl, though less polar than trifluoromethyl variants, may offer a balance between lipophilicity and solubility .
  • Substituent Effects : Electron-withdrawing groups (e.g., trifluoromethyl) increase metabolic resistance but may reduce solubility. Methoxy groups improve antiproliferative activity, as seen in compounds .
Antiproliferative Activity

Compounds with 4-phenylpiperazine and sulfonyl groups show significant antiproliferative effects. For example, derivatives with 4-(trifluoromethyl)phenylsulfonyl (e.g., 7f in ) demonstrated IC₅₀ values <10 μM against breast cancer cell lines, attributed to interactions with tubulin or kinase targets . The ethylsulfonyl variant may exhibit similar mechanisms but requires empirical validation.

Antimicrobial and Antifungal Activity

Analog 3a-h (), derived from 1-(4-aminophenyl)-2-(4-ethylpiperazin-1-yl)ethanone, showed broad-spectrum antibacterial activity against S. aureus and E. coli. The sulfonyl group’s electronegativity likely disrupts microbial membrane integrity .

Enzyme Inhibition

Pyridine-based analogs () like UDO and UDD inhibit Trypanosoma cruzi CYP51, a target for Chagas disease therapy. The ethylsulfonyl group in the target compound may similarly interfere with heme-binding domains of CYP enzymes .

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